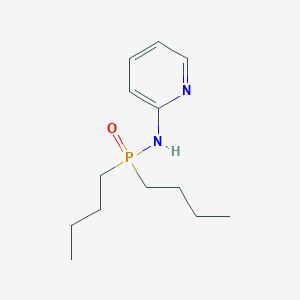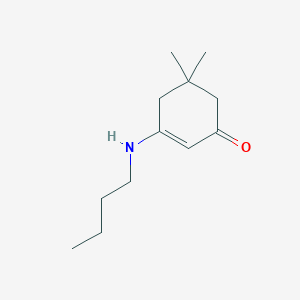![molecular formula C15H21FN2O2 B3821310 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)
3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone
説明
3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone, also known as Fesoterodine, is a drug that is commonly used for the treatment of urinary incontinence. Fesoterodine belongs to the class of antimuscarinic drugs, which work by blocking the muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity.
作用機序
3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone works by blocking the muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity. Muscarinic receptors are located in the smooth muscle of the bladder and are responsible for initiating bladder contractions. By blocking these receptors, 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone reduces the frequency and intensity of bladder contractions, leading to a reduction in urinary incontinence.
Biochemical and Physiological Effects:
3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone is rapidly absorbed after oral administration and is metabolized in the liver to its active metabolite, 5-hydroxymethyl tolterodine. The half-life of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone is approximately 7-8 hours, and it is excreted primarily in the urine. 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone has been shown to have minimal effects on cardiovascular and respiratory function, making it a safe and well-tolerated drug.
実験室実験の利点と制限
3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone is a useful tool for studying the role of muscarinic receptors in bladder function. It can be used to investigate the effects of muscarinic receptor blockade on bladder contractions and bladder capacity. However, 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone has limitations in the laboratory setting, as it is a drug that is primarily used for clinical purposes. Therefore, it may not be readily available for use in research studies.
将来の方向性
There are several future directions for research on 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone. One area of interest is the potential use of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone in combination with other drugs for the treatment of urinary incontinence. Another area of interest is the investigation of the long-term effects of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone on bladder function and the potential for the development of drug resistance. Additionally, further research is needed to fully understand the mechanisms of action of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone and to identify potential targets for the development of new drugs for the treatment of urinary incontinence.
科学的研究の応用
3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone has been extensively studied for its efficacy in treating urinary incontinence. Several clinical trials have demonstrated the effectiveness of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone in reducing the number of urinary incontinence episodes and improving quality of life in patients with overactive bladder syndrome. 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone has also been studied for its potential use in treating other conditions such as irritable bowel syndrome, interstitial cystitis, and chronic prostatitis.
特性
IUPAC Name |
3-[[2-(2-fluorophenyl)ethylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-18-10-4-8-15(20,14(18)19)11-17-9-7-12-5-2-3-6-13(12)16/h2-3,5-6,17,20H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYDEOQURPIYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CNCCC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(2-Fluorophenyl)ethylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-(dimethylamino)benzylidene]-1-methyl[1,3]thiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B3821227.png)
![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)

![diisopropyl {(3,5-dichloro-2-methoxyphenyl)[(3-methylphenyl)amino]methyl}phosphonate](/img/structure/B3821254.png)
![diethyl {(3,5-dichloro-2-methoxyphenyl)[(4-ethylphenyl)amino]methyl}phosphonate](/img/structure/B3821257.png)



![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)
![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)